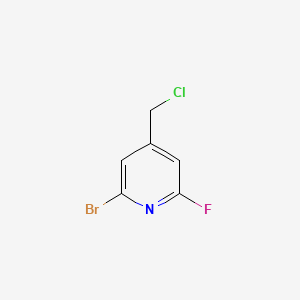
2-Bromo-4-(chloromethyl)-6-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(chloromethyl)-6-fluoropyridine is a heterocyclic organic compound that contains bromine, chlorine, and fluorine atoms attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethyl)-6-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 4-(chloromethyl)-6-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(chloromethyl)-6-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4-(chloromethyl)-6-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(chloromethyl)-6-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(methyl)-6-fluoropyridine
- 2-Chloro-4-(chloromethyl)-6-fluoropyridine
- 2-Fluoro-4-(chloromethyl)-6-bromopyridine
Uniqueness
2-Bromo-4-(chloromethyl)-6-fluoropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in the synthesis of complex organic compounds.
Propiedades
Fórmula molecular |
C6H4BrClFN |
|---|---|
Peso molecular |
224.46 g/mol |
Nombre IUPAC |
2-bromo-4-(chloromethyl)-6-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3H2 |
Clave InChI |
RBOUOFAUEFDFGF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1F)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


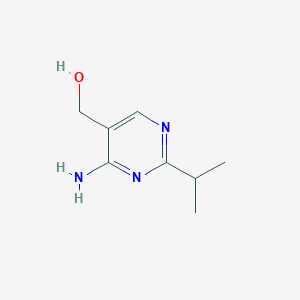
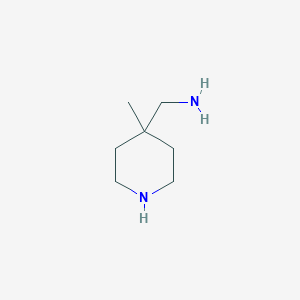
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
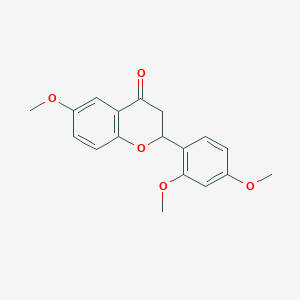
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
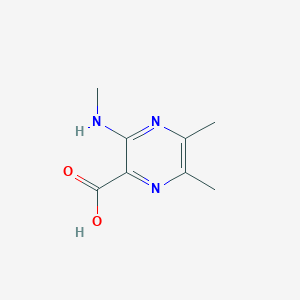
![2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole](/img/structure/B13118286.png)



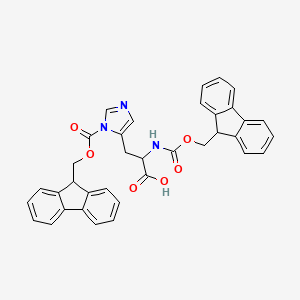
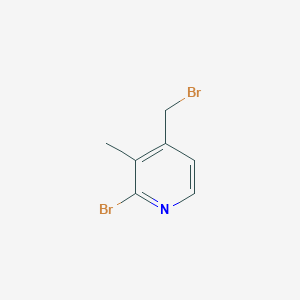
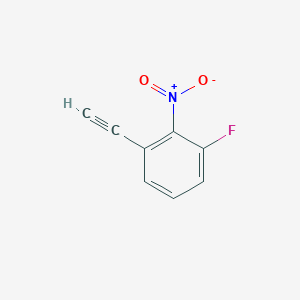
![N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B13118331.png)
